Fumigaclavine A

Descripción

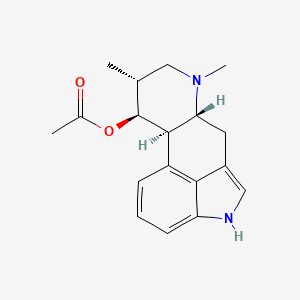

Structure

3D Structure

Propiedades

IUPAC Name |

[(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSSYQDXZLZOLR-ONUGHKICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988499 | |

| Record name | Fumigaclavine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6879-59-0 | |

| Record name | Fumigaclavine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumigaclavine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumigaclavine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUMIGACLAVINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV9FK5AO1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fumigaclavine A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Fumigaclavine A, an ergoline alkaloid mycotoxin produced by various species of fungi, most notably Aspergillus fumigatus.[1][2] As a member of the clavine class of ergot alkaloids, this compound is a subject of interest for its unique chemical structure, biosynthetic pathway, and potential biological activities, including antibacterial properties.[3] This document details its chemical properties, biosynthetic origins, and relevant experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is a tetracyclic indole derivative characterized by a 6,8-dimethylergoline core structure.[4] An acetate group at position C-9 is a key functional feature.[5] The compound's rigid structure and specific stereochemistry are crucial for its biological interactions.

Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₂O₂ | [1][3][5] |

| Molecular Weight | 298.4 g/mol | [1][5] |

| IUPAC Name | [(6aR,9R,10S)-7,9-Dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-10-yl] acetate | [3] |

| CAS Number | 6879-59-0 | [1][3][5] |

| Canonical SMILES | C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C | [3][5] |

| InChI Key | GJSSYQDXZLZOLR-ONUGHKICSA-N | [3][5] |

| Appearance | Varies based on purity and form. | |

| Class | Ergot Alkaloid, Clavine | [3][4] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process originating from the primary metabolites L-tryptophan and dimethylallyl diphosphate (DMAPP).[3] The pathway involves the construction of the ergoline scaffold followed by a series of oxidative reactions and functional group modifications. This compound serves as a key intermediate, being the direct precursor to the more complex Fumigaclavine C.[6] The final step in this compound synthesis is the acetylation of Fumigaclavine B, a reaction catalyzed by the enzyme Fumigaclavine B O-acetyltransferase (also known as FgaAT or easN).[2][5]

Experimental Protocols

The following sections outline generalized methodologies for the production, isolation, and characterization of this compound from fungal cultures. These protocols are synthesized from common practices in natural product chemistry.[4][7][8]

Fungal Culture and Metabolite Production

This protocol describes the cultivation of Aspergillus fumigatus for the production of secondary metabolites, including this compound.

a. Fungal Strain and Media:

-

Strain: Aspergillus fumigatus (e.g., strain HX-1 or equivalent).[8]

-

Culture Media: Potato Dextrose Broth (PDB) or Sabouraud Dextrose Agar (SDA) are commonly used.[7][8] For liquid fermentation, PDB is preferred. To inhibit bacterial contamination, an antibiotic such as streptomycin (e.g., 200 µg/mL) can be added.[4]

b. Fermentation Protocol:

-

Inoculate 1L Erlenmeyer flasks containing 400 mL of sterile PDB medium with an actively growing culture of A. fumigatus.[7]

-

Incubate the flasks under static conditions at room temperature (approx. 25-28°C) for 10-14 days.[7][8]

-

Following the initial static incubation, transfer the flasks to a rotary shaker and incubate for an additional 14-21 days at ~150 rpm to promote aeration and secondary metabolite production.[4][7]

Extraction and Isolation of this compound

This workflow outlines the separation of this compound from the fungal culture.

a. Extraction:

-

Separate the mycelial mass from the liquid broth via filtration.[7]

-

Independently extract both the filtrate and the crushed mycelia with an organic solvent, typically ethyl acetate (EtOAc), in a separating funnel. Repeat the extraction 2-3 times to ensure complete recovery.[7][8]

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[7]

b. Chromatographic Purification:

-

Subject the crude extract to open column chromatography on silica gel (e.g., 60-120 mesh).[4]

-

Elute the column with a gradient of non-polar to polar solvents (e.g., n-hexane and chloroform or n-hexane and ethyl acetate) to separate components based on polarity.[4]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.[7]

-

Pool the fractions containing this compound and concentrate them.

-

For final purification, perform size exclusion chromatography using a Sephadex LH-20 column or semi-preparative HPLC.[7][8]

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to confirm the molecular weight (m/z [M+H]⁺).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure and confirm the arrangement of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm assignments.[9]

Conclusion

This compound represents an important intermediate in the biosynthesis of more complex ergot alkaloids and possesses intrinsic biological activity. The methodologies outlined in this guide provide a framework for researchers to produce, isolate, and study this molecule. Further investigation into its pharmacological properties and potential applications in drug development is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. EC 2.3.1.205 [iubmb.qmul.ac.uk]

- 6. Reverse prenyltransferase in the biosynthesis of fumigaclavine C in Aspergillus fumigatus: gene expression, purification, and characterization of fumigaclavine C synthase FGAPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioassay-guided isolation and characterization of antibacterial compound from Aspergillus fumigatus HX-1 associated with Clam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]

Fumigaclavine A molecular formula and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fumigaclavine A, a mycotoxin belonging to the clavine alkaloid group. Produced by the fungus Aspergillus fumigatus, this document outlines its core molecular properties, biosynthetic pathway, and relevant experimental methodologies.

Core Molecular Data

This compound is a significant secondary metabolite with the following key quantitative identifiers.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂N₂O₂ | [1][2][3] |

| Molecular Weight | 298.38 g/mol | [1] |

| Alternate Molecular Weight | 298.4 g/mol | [2][3] |

| CAS Number | 6879-59-0 | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-step enzymatic process originating from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). While a complete, universally agreed-upon pathway remains the subject of ongoing research, the following diagram illustrates a widely accepted sequence of key intermediates and enzymatic conversions leading to the formation of the clavine alkaloid core, from which this compound is derived.

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

The isolation and characterization of this compound from fungal cultures are critical for further research. The following is a generalized workflow based on common laboratory practices.

Caption: Generalized workflow for this compound isolation.

A detailed experimental protocol for the isolation of clavine alkaloids, including this compound, from Aspergillus fumigatus was described by Spilsbury et al. (1961). The general steps are as follows:

-

Culturing: Aspergillus fumigatus is grown on a suitable medium, such as a glucose- and ammonium-based liquid medium, for a period sufficient for the production of secondary metabolites.

-

Extraction: The fungal mycelium is separated from the culture broth. Both the mycelium and the broth are extracted with an organic solvent like chloroform or ethyl acetate to partition the alkaloids from the aqueous phase.

-

Purification: The crude extract is then subjected to purification techniques. This typically involves column chromatography using an adsorbent like silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the different compounds.

-

Identification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. The fractions with the desired compound are then pooled.

-

Crystallization: The pooled fractions are concentrated, and the purified this compound is often obtained as a crystalline solid through crystallization from a suitable solvent system.

-

Structural Elucidation: The identity and purity of the isolated this compound are confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

References

The Biosynthetic Pathway of Fumigaclavine A in Endophytic Fungi: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biosynthetic pathway of Fumigaclavine A, an antibacterial ergoline alkaloid produced by endophytic fungi, most notably Aspergillus fumigatus.[1] The document outlines the core enzymatic steps, the genetic machinery, regulatory controls, and the experimental protocols used to elucidate this complex metabolic route.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process originating from primary metabolites L-tryptophan and dimethylallyl diphosphate (DMAPP).[2] The pathway involves the construction of the characteristic tetracyclic ergoline ring system, followed by a series of chemical modifications.[2] The key intermediates in the pathway leading to this compound include chanoclavine-I, chanoclavine-I aldehyde, festuclavine, and fumigaclavine B.[3]

The initial committed step is the prenylation of L-tryptophan with DMAPP, catalyzed by the enzyme Dimethylallyl tryptophan synthase (DMATS).[4][5] This is followed by a series of reactions including methylation, cyclization, and oxidation to form chanoclavine-I aldehyde.[2] In A. fumigatus, this aldehyde is then converted to festuclavine by the combined action of the old yellow enzyme FgaOx3 and festuclavine synthase FgaFS.[3] Festuclavine is subsequently oxidized to form fumigaclavine B, which is then acetylated to yield the final product, this compound.[3]

Caption: Biosynthetic pathway of this compound from primary precursors.

Genetic and Enzymatic Machinery

The genes responsible for this compound biosynthesis are typically organized in a biosynthetic gene cluster (BGC).[6] In Aspergillus species, this cluster contains genes encoding all the necessary enzymes for the pathway.[6]

-

dmaW : This gene encodes the Dimethylallyl tryptophan synthase (DMATS), which catalyzes the first committed step in the biosynthesis of all ergot alkaloids.[4][5] Deletion of this gene eliminates the production of all downstream ergot alkaloids.[4]

-

fgaOx3 and fgaFS : These genes encode the old yellow enzyme FgaOx3 and festuclavine synthase FgaFS, respectively. Together, these two enzymes are responsible for the conversion of chanoclavine-I aldehyde into festuclavine. FgaFS is a monomeric protein with a molecular mass of approximately 32.1 kDa.

-

P450 Monooxygenases : The oxidation of festuclavine to fumigaclavine B is likely catalyzed by a cytochrome P450 monooxygenase, a common class of enzyme in secondary metabolite pathways.[6]

The pathway can be extended in some strains. For instance, this compound serves as a substrate for a reverse prenyltransferase, FgaPT1, which converts it to Fumigaclavine C by attaching a dimethylallyl group.[7]

Quantitative Data Presentation

Biochemical characterization of the enzymes in the pathway provides crucial quantitative data for understanding reaction efficiencies and substrate specificities. The data below summarizes the kinetic parameters for the reverse prenyltransferase FgaPT1, which acts on this compound.

| Enzyme | Substrate | Apparent Km (µM) | Turnover Number (kcat) (s-1) | Source |

| FgaPT1 | This compound | 6 | 0.8 | [7] |

| FgaPT1 | Dimethylallyl diphosphate (DMAPP) | 13 | 0.8 | [7] |

Regulatory Control of Biosynthesis

The production of this compound and other secondary metabolites in A. fumigatus is tightly regulated by global regulatory proteins that respond to environmental cues.

-

LaeA : A key global regulator that positively controls the expression of numerous secondary metabolite gene clusters.[4][5] A ΔlaeA mutant shows significantly reduced expression of genes in at least 13 secondary metabolite clusters, including the one for fumigaclavines.[4]

-

HbxA : This transcriptional regulator also governs secondary metabolism. Its activity affects the production of ergot alkaloids, including fumigaclavines.[8] The regulatory role of HbxA may be partially mediated through its effect on brlA, a central developmental regulator.[8]

Caption: Simplified regulatory network for this compound production.

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Gene Knockout and Complementation

Objective: To confirm the function of a specific gene (e.g., dmaW) in the biosynthetic pathway.

-

Vector Construction: A deletion cassette is constructed using fusion PCR. This typically involves amplifying the 5' and 3' flanking regions of the target gene and fusing them to a selectable marker (e.g., hygromycin resistance).

-

Fungal Transformation: Protoplasts of A. fumigatus are generated and transformed with the deletion cassette using polyethylene glycol (PEG)-mediated transformation.

-

Mutant Selection: Transformants are selected on media containing the appropriate selective agent (e.g., hygromycin).

-

Verification: Homologous recombination and gene deletion are confirmed by Southern blot analysis or diagnostic PCR.

-

Metabolite Analysis: The culture extracts of the wild-type, deletion mutant, and a complemented strain (where the gene is re-introduced) are analyzed by HPLC or LC-MS to observe the loss and restoration of fumigaclavine production.[6]

Heterologous Expression and Purification of FgaFS

Objective: To produce and purify the Festuclavine Synthase (FgaFS) for in vitro characterization.[9]

-

Gene Cloning: The coding region of fgaFS is amplified from an A. fumigatus cDNA library.[9]

-

Expression Vector: The amplified gene is cloned into an E. coli expression vector, such as pQE70, which often includes an N-terminal His6-tag for purification.[9]

-

Overexpression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21). Protein expression is induced with IPTG.

-

Cell Lysis: Bacterial cells are harvested and lysed by sonication in a suitable buffer.

-

Affinity Chromatography: The soluble cell lysate is loaded onto a Ni-NTA affinity column. The His6-tagged FgaFS protein is bound to the column, washed, and then eluted with an imidazole gradient.[9]

-

Purity Analysis: The purity of the recombinant protein is assessed using SDS-PAGE.[9]

In Vitro Enzyme Assay for Festuclavine Formation

Objective: To demonstrate the function of FgaFS and FgaOx3 in converting chanoclavine-I aldehyde to festuclavine.[9]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the substrate (1 mM chanoclavine-I), cofactors (5 mM NAD+, FMN, NADH), and the purified recombinant enzymes (5 mg each of FgaOx3 and FgaFS) in a suitable buffer.[9]

-

Incubation: The reaction is incubated at 30°C for 16 hours. Control reactions are set up, including reactions with heat-denatured enzymes or the omission of one of the enzymes.

-

Product Extraction: The reaction is stopped, and the products are extracted from the aqueous mixture using ethyl acetate.

-

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector to identify the formation of festuclavine. The structure is confirmed by LC-MS and NMR analysis.[9]

Caption: Experimental workflow for characterization of Festuclavine Synthase (FgaFS).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA | PLOS Pathogens [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Reverse prenyltransferase in the biosynthesis of fumigaclavine C in Aspergillus fumigatus: gene expression, purification, and characterization of fumigaclavine C synthase FGAPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Transcriptional Regulator HbxA Governs Development, Secondary Metabolism, and Virulence in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Sources and Producers of Fumigaclavine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumigaclavine A is a member of the ergot alkaloid family, a class of indole-derived secondary metabolites known for their diverse and potent biological activities. As a clavine alkaloid, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources and producers of this compound, detailing quantitative production data, experimental protocols for its isolation and analysis, and the underlying biosynthetic and regulatory pathways.

Natural Producers of this compound

This compound is primarily produced by a variety of filamentous fungi, predominantly within the genera Aspergillus and Penicillium. These fungi can be found in diverse ecological niches, from soil and decaying organic matter to endophytic relationships with plants.

Major Fungal Producers

The principal producers of this compound are various species of Aspergillus and Penicillium. Notably, Aspergillus fumigatus, an opportunistic human pathogen, is a well-documented source of this alkaloid. Other significant producers include Aspergillus tamarii and several species of Penicillium, such as Penicillium commune.

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are also significant producers of this compound. For instance, endophytic strains of Aspergillus fumigatus have been isolated from various plants and have been shown to produce a range of bioactive compounds, including this compound.

Quantitative Production of this compound

The production yields of this compound can vary significantly depending on the fungal species, strain, and culture conditions. The following tables summarize the available quantitative data on this compound and the closely related Fumigaclavine C production.

| Fungal Species | Strain | Culture Condition | Product | Yield | Reference |

| Aspergillus tamarii | Isolated from Paspalum scrobiculatum seeds | Submerged culture | This compound | 0.125 mg/mL (filtrate), 1.2 mg/g dry weight (mycelium) | [1][2] |

| Aspergillus fumigatus | Not specified | Not specified | This compound | Maximum concentration of 38 ng/g in avian respiratory tissues | [3][4] |

| Aspergillus fumigatus | Not specified | Two-stage culture (shake then static) | Fumigaclavine C | 62.7 mg/L | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and quantification of this compound from fungal cultures.

Isolation and Screening of Endophytic Fungi

The following protocol outlines a general procedure for the isolation of endophytic fungi and screening for alkaloid production.

Materials:

-

Healthy plant tissue (leaves, stems, roots)

-

70% ethanol

-

Sodium hypochlorite solution (2-4%)

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., streptomycin)

-

Sterile scalpels, forceps, and Petri dishes

Procedure:

-

Surface Sterilization: Thoroughly wash the plant material under running tap water. Sequentially immerse the plant segments in 70% ethanol for 1 minute, followed by a 2-4% sodium hypochlorite solution for 3-5 minutes, and then rinse three times with sterile distilled water.

-

Plating: Aseptically cut the surface-sterilized plant segments into smaller pieces (approx. 0.5 cm²) and place them on PDA plates.

-

Incubation: Incubate the plates at 25-28°C in the dark for 2-4 weeks, monitoring for fungal growth emerging from the plant tissues.

-

Isolation and Purification: As fungal hyphae grow out from the plant segments, subculture the distinct morphological types onto fresh PDA plates to obtain pure cultures.

-

Screening for Alkaloids:

-

Inoculate pure fungal isolates into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

After a suitable incubation period (e.g., 2-3 weeks), extract the culture broth and mycelium with an organic solvent such as ethyl acetate.

-

Analyze the crude extract for the presence of alkaloids using thin-layer chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent) or by HPLC.[6][7]

-

Extraction and Purification of this compound

The following is a representative protocol for the extraction and purification of this compound from fungal cultures.

Materials:

-

Fungal culture (broth and mycelium)

-

Ethyl acetate

-

Methanol

-

Hexane

-

Chloroform

-

Silica gel for column chromatography

-

Sephadex LH-20

Procedure:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate.

-

Dry and grind the mycelium, then extract with methanol or ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.[8]

-

-

Purification:

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the compounds based on polarity.[8]

-

Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

-

HPLC Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of an acid like formic or acetic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over the course of the run.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: DAD detection at a wavelength of approximately 225 nm and 280 nm.

-

Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.[1][9][10][11][12]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is part of the larger ergot alkaloid pathway. The genes responsible for this pathway are typically found in a gene cluster.

Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid L-tryptophan and the isoprenoid donor dimethylallyl pyrophosphate (DMAPP). The key steps involve a series of enzymatic reactions including prenylation, methylation, and cyclization to form the ergoline ring structure characteristic of clavine alkaloids.

Caption: Biosynthetic pathway of this compound.

Regulatory Network

The expression of the fumigaclavine biosynthetic genes is tightly regulated by a complex network of transcription factors and is influenced by environmental cues. Global regulators, such as LaeA, and pathway-specific transcription factors play crucial roles in controlling the production of this compound.[2][13][14][15][16][17]

Caption: Regulatory network of this compound biosynthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioprospecting of endophytic fungi for the production of this compound.[5][7][18][19]

Caption: Workflow for bioprospecting of this compound producers.

Conclusion

This compound remains a compound of significant interest due to its potential bioactivities. The fungal kingdom, particularly the genera Aspergillus and Penicillium, represents a rich and diverse source for the discovery of novel producers and the optimization of production. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the fascinating world of ergot alkaloids and unlock the full potential of this compound.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. Production of this compound by Aspergillus tamarii Kita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunochemical analysis of fumigaclavine mycotoxins in respiratory tissues and in blood serum of birds with confirmed aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Screening for broad-spectrum antimicrobial endophytes from Rosa roxburghii and multi-omic analyses of biosynthetic capacity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HPLC–DAD characterization of phenolic profile and in vitro antioxidant, anticholinesterase, and antidiabetic activities of five mushroom species from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-nps.or.kr [e-nps.or.kr]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. The Transcriptional Regulator HbxA Governs Development, Secondary Metabolism, and Virulence in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pure.korea.ac.kr [pure.korea.ac.kr]

- 18. Procedure for isolating the endophyte from tall fescue and screening isolates for ergot alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening and Genomic Analysis of Alkaloid-Producing Endophytic Fungus Fusarium solani Strain MC503 from Macleaya cordata - PMC [pmc.ncbi.nlm.nih.gov]

Fumigaclavine A: A Mycotoxin of Concern in Avian Aspergillosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Avian aspergillosis, primarily caused by the opportunistic fungal pathogen Aspergillus fumigatus, represents a significant threat to avian health, leading to substantial economic losses in the poultry industry and posing a considerable challenge in the conservation of captive and wild birds.[1][2] While the invasive growth of the fungus is the primary driver of pathology, the production of mycotoxins by A. fumigatus is increasingly recognized as a key contributor to the disease process. Among these, fumigaclavine A, an ergoline alkaloid, has been identified as a major mycotoxin produced during infection.[3][4] This technical guide provides a comprehensive overview of this compound's role as a mycotoxin in avian aspergillosis, focusing on its detection, toxicity, and potential mechanisms of action, to support further research and the development of targeted therapeutic strategies.

Quantitative Data on this compound in Avian Aspergillosis

The detection and quantification of this compound in affected birds are crucial for understanding its role in the pathogenesis of aspergillosis. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Avian Tissues with Confirmed Aspergillosis

| Bird Species | Tissue | Detection Method | Concentration (ng/g) | Reference |

| Various (unspecified) | Respiratory Tissue | Enzyme Immunoassay (EIA) | Up to 38 | [3] |

| Falcons (Falco sp.) | Blood Serum | Enzyme Immunoassay (EIA) | Not Detected (<0.7 ng/mL) | [3] |

Table 2: Acute Toxicity Data of a Structurally Related Mycotoxin, Fumigaclavine C, in an Avian Model

| Mycotoxin | Species | Route of Administration | LD50 | Toxic Effects Observed | Reference |

| Fumigaclavine C | Chicken | Oral | 150 mg/kg | Altered food intake, changes in motor activity, ataxia | [5] |

Experimental Protocols

Accurate detection and quantification of this compound are paramount for research and diagnostic purposes. Below are detailed methodologies for key experimental procedures.

Protocol 1: Enzyme Immunoassay (EIA) for this compound in Avian Respiratory Tissue

This protocol is based on the methodology described for the immunochemical analysis of fumigaclavine mycotoxins.[3]

1. Sample Preparation: a. Excise respiratory tissue samples from avian subjects post-mortem. b. Homogenize 1 gram of tissue in 4 mL of a 70% methanol/water solution using a high-speed blender. c. Centrifuge the homogenate at 4,000 x g for 10 minutes at 4°C. d. Collect the supernatant and dilute it 1:10 with a 10% methanol/water solution for analysis.

2. EIA Procedure: a. Coat a 96-well microtiter plate with this compound-protein conjugate and incubate overnight at 4°C. b. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). c. Add 50 µL of the prepared sample extract or this compound standards to the wells. d. Add 50 µL of a specific anti-fumigaclavine A antibody solution to each well. e. Incubate for 1 hour at room temperature. f. Wash the plate as described in step 2b. g. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature. h. Wash the plate as described in step 2b. i. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. j. Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). k. Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. b. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol is a representative method adapted from general mycotoxin analysis procedures.

1. Sample Preparation and Extraction: a. Homogenize 5 grams of avian tissue (e.g., lung) with 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v). b. Shake the mixture vigorously for 30 minutes. c. Centrifuge at 10,000 x g for 15 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter.

2. Chromatographic Conditions: a. HPLC System: A standard HPLC system equipped with a fluorescence or mass spectrometry (MS) detector. b. Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

- Start with 90% A and 10% B.

- Linearly increase to 100% B over 15 minutes.

- Hold at 100% B for 5 minutes.

- Return to initial conditions over 5 minutes. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection:

- Fluorescence: Excitation at 275 nm and emission at 330 nm.

- Mass Spectrometry (MS/MS): Use electrospray ionization (ESI) in positive mode, monitoring for specific parent and daughter ion transitions for this compound.

3. Quantification: a. Prepare a calibration curve using certified this compound standards. b. Quantify this compound in the samples by comparing the peak area with the calibration curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound in avian cells are not yet fully elucidated, research on structurally similar mycotoxins and related cellular responses in other species provides a basis for hypothesized signaling pathways. Fumigaclavine C, a closely related alkaloid, has been shown to modulate key inflammatory pathways such as NF-κB and MAPK in mammalian cells.[6] It is plausible that this compound exerts its toxic and immunomodulatory effects in avian species through similar mechanisms.

Hypothesized Signaling Pathway of this compound in Avian Immune Cells

The following diagram illustrates a potential mechanism by which this compound may disrupt normal immune cell function, leading to immunosuppression and contributing to the pathology of aspergillosis.

Caption: Hypothesized signaling pathway of this compound in avian immune cells.

Experimental Workflow for Investigating this compound Effects on Avian Macrophages

The following workflow outlines an experimental approach to validate the hypothesized signaling pathway.

Caption: Experimental workflow for studying this compound effects on avian macrophages.

Conclusion and Future Directions

This compound is an important mycotoxin produced by Aspergillus fumigatus during avian aspergillosis. While its in-situ presence has been confirmed, a complete understanding of its toxicological profile and mechanism of action in avian species remains an area of active research. The data and protocols presented in this guide provide a foundation for further investigation into the role of this compound in the pathogenesis of avian aspergillosis. Future research should focus on:

-

Determining the specific LD50 and dose-response toxicity of this compound in various avian species.

-

Elucidating the precise molecular interactions of this compound with components of avian immune cell signaling pathways.

-

Investigating the potential synergistic effects of this compound with other A. fumigatus virulence factors.

A deeper understanding of these aspects will be instrumental in the development of novel diagnostics, targeted therapies, and effective preventative strategies to combat avian aspergillosis.

References

- 1. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]

- 2. Cytokines as Effective Elements of the Avian Immune System [gavinpublishers.com]

- 3. Immunochemical analysis of fumigaclavine mycotoxins in respiratory tissues and in blood serum of birds with confirmed aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acute and subchronic oral toxicity studies in rats of a hydrolyzed chicken sternal cartilage preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fumigaclavine C inhibits tumor necrosis factor α production via suppression of toll-like receptor 4 and nuclear factor κB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumigaclavine A: A Technical Guide on its Biosynthesis, Biological Activity, and Relationship to the Ergot Alkaloid Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumigaclavine A is a clavine-type ergot alkaloid produced by several fungi of the Aspergillus and Penicillium genera, most notably Aspergillus fumigatus.[1] As a member of the diverse ergot alkaloid family, it shares a common biosynthetic origin with clinically significant compounds but diverges to form a unique structural class known as the fumigaclavines. This technical guide provides an in-depth exploration of this compound, detailing its biosynthetic pathway in relation to other major ergot alkaloids, summarizing its known biological activities with available quantitative data, and outlining key experimental protocols for its extraction, purification, and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and pharmacology.

Introduction: The Ergot Alkaloid Family

Ergot alkaloids are a complex class of indole-derived secondary metabolites produced by various fungi, particularly within the Clavicipitaceae and Aspergillaceae families.[2] Structurally, they are based on the tetracyclic ergoline ring system and are biosynthesized from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2] This family is broadly categorized into three main groups:

-

Clavine Alkaloids: These are the earliest and structurally simplest ergot alkaloids, serving as precursors to the other classes. They are characterized by a non-oxidized C-17 methyl group. This compound, festuclavine, and agroclavine are prominent members of this group.

-

Lysergic Acid Amides: These are derivatives of D-lysergic acid, formed through the oxidation of clavine precursors. This group includes simple amides like ergine and potent psychoactive compounds such as lysergic acid diethylamide (LSD).

-

Ergopeptines: These are complex amides of lysergic acid linked to a tripeptide moiety. Ergotamine, used in the treatment of migraines, is a well-known example.[2]

This compound and its congeners are primarily associated with fungi from the Trichocomaceae family (e.g., Aspergillus), whereas lysergic acid derivatives and ergopeptines are characteristic of the Clavicipitaceae (e.g., Claviceps purpurea).[3] This divergence in chemical profiles stems from a key branching point in their shared biosynthetic pathway.

Biosynthesis of this compound

The biosynthesis of all ergot alkaloids begins with a common pathway to form the ergoline scaffold. The pathway then diverges, leading to the production of either festuclavine-derived alkaloids (like this compound) in Aspergillus species or agroclavine-derived alkaloids (leading to lysergic acid) in Claviceps species.

The Common Ergot Alkaloid Pathway

The initial steps to form the first key tetracyclic intermediate, chanoclavine-I-aldehyde, are conserved among ergot alkaloid-producing fungi. This process involves several key enzymatic transformations:

-

Prenylation of Tryptophan: The enzyme Dimethylallyl Tryptophan Synthase (DmaW) catalyzes the prenylation of L-tryptophan with DMAPP.

-

N-Methylation: The resulting product, DMAT, is N-methylated by a methyltransferase (EasF).

-

Chanoclavine-I Formation: A series of oxidation and cyclization reactions, catalyzed by an oxidase (EasE) and a catalase (EasC), convert N-Me-DMAT into chanoclavine-I.

-

Aldehyde Formation: Chanoclavine-I is oxidized to chanoclavine-I-aldehyde by a dehydrogenase (EasD).

Pathway Divergence: The Formation of this compound

Chanoclavine-I-aldehyde is the crucial branch-point intermediate. The subsequent enzymatic steps determine the class of ergot alkaloid produced. In Aspergillus fumigatus, the pathway proceeds as follows:

-

Festuclavine Synthesis: The enzyme EasA acts as a reductase, leading to the formation of festuclavine. This is the key diverging step, as the corresponding enzyme in Claviceps species catalyzes an isomerization reaction to form agroclavine.

-

Hydroxylation to Fumigaclavine B: Festuclavine is hydroxylated at the C-9 position by a cytochrome P450 monooxygenase to yield fumigaclavine B.

-

Acetylation to this compound: The final step in the formation of this compound is the acetylation of the C-9 hydroxyl group of fumigaclavine B. This reaction is catalyzed by the acetyltransferase FgaAT, utilizing acetyl-CoA as the acetyl donor.[4]

This compound can be further modified, for instance by a reverse prenyltransferase (FgaPT1), to produce Fumigaclavine C, the terminal product of this pathway in Aspergillus fumigatus.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, though it is less studied than its derivative Fumigaclavine C or the ergopeptines. The primary reported activity is antibacterial.[1] Due to structural similarities with biogenic amines, ergot alkaloids generally interact with serotonergic, dopaminergic, and adrenergic receptors, acting as agonists, partial agonists, or antagonists.[2][3]

Antibacterial Activity

This compound has been identified as having antibacterial properties.[1] However, specific Minimum Inhibitory Concentration (MIC) values are not widely reported in publicly accessible literature. The table below presents representative MIC values for ergot alkaloid-producing fungal extracts and related compounds to provide context for the expected potency.

Table 1: Antibacterial Activity of Fungal Extracts and Related Compounds

| Organism Tested | Compound/Extract | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | Aspergillus sp. EJC08 Crude Extract (produces this compound) | 125 | [1] (paraphrased) |

| Staphylococcus aureus | Aspergillus fumigatus GOL-1 (EtOAc extract) | 78 | [5] |

| Bacillus subtilis | Indazol-3-one derivatives | 15.62 | [6] (paraphrased) |

| Escherichia coli | Aspergillus fumigatus GOL-1 (EtOAc extract) | >10000 | [5] |

| Pseudomonas aeruginosa | Aspergillus fumigatus GOL-1 (EtOAc extract) | >10000 |[5] |

Note: Data for specific pure compounds are often proprietary or not published. Values for crude extracts indicate the presence of active compounds but are not representative of the pure compound's potency.

Receptor Binding Affinity

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Representative Ergot Alkaloids

| Receptor | Ergotamine | Lisuride (Ergoline) | Brexpiprazole (Ergoline-like) | Reference(s) |

|---|---|---|---|---|

| Dopamine D2L | 5.1 | 0.2 | 0.3 | [7][8][9] (paraphrased) |

| Serotonin 5-HT1A | 12.6 | 1.3 | 0.1 | [7][9] (paraphrased) |

| Serotonin 5-HT2A | 10.7 | 1.6 | 0.5 | [7][9] (paraphrased) |

| Adrenergic α1B | 1.7 | 100 | 0.2 | [7][9] (paraphrased) |

| Adrenergic α2C | 15.1 | 200 | 0.6 |[7][9] (paraphrased) |

Ki (inhibition constant) is the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

Other Biological Activities & Toxicity

While data on this compound is limited, its derivative, Fumigaclavine C, has been shown to:

-

Induce Apoptosis in Cancer Cells: Fumigaclavine C induces apoptosis in MCF-7 breast cancer cells by down-regulating the NF-κB cell survival pathway and modulating the MAPK signaling pathway.[10][11]

-

Exhibit Anti-inflammatory Effects: Fumigaclavine C reduces TNF-α production in macrophages by suppressing the TLR4-NFκB signaling pathway.[12]

Toxicity: Specific toxicity data, such as an LD50 (lethal dose for 50% of a test population), for this compound is not available in the reviewed literature. However, ergot alkaloids as a class are known mycotoxins, and exposure can lead to ergotism, a condition with severe vasoconstrictive and neurological symptoms.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound. These protocols are synthesized from established methods for ergot alkaloids and fungal secondary metabolites.

Extraction and Purification of this compound

This protocol describes a typical workflow for isolating this compound from a liquid culture of Aspergillus fumigatus.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]

- 4. Culturing and Mating of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fumigaclavine C from a marine-derived fungus Aspergillus fumigatus induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fumigaclavine C from a Marine-Derived Fungus Aspergillus Fumigatus Induces Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fumigaclavine C inhibits tumor necrosis factor α production via suppression of toll-like receptor 4 and nuclear factor κB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Fumigaclavine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumigaclavine A, an ergoline alkaloid produced by various species of Aspergillus, has been identified as a compound of interest due to its potential biological activities. This technical guide provides a summary of the currently available preliminary in vitro data on this compound. Owing to the limited specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this document also presents a detailed case study on the closely related compound, Fumigaclavine C, to illustrate the experimental methodologies and potential signaling pathways that could be relevant for the future investigation of this compound.

This compound: Current State of In Vitro Research

This compound is recognized primarily for its antibacterial properties.[1] However, detailed in vitro studies providing specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial strains, are not extensively reported in the available scientific literature. Similarly, comprehensive data on its cytotoxicity against various cell lines (IC50 values), specific enzyme inhibition, or antioxidant potential (SC50 values) are currently scarce.

The lack of extensive in vitro data for this compound necessitates further research to fully characterize its biological profile and potential as a therapeutic agent. Future studies should focus on systematic screening to determine its spectrum of activity and potency in various in vitro models.

Case Study: In Vitro Activities of Fumigaclavine C

To provide a framework for the type of in-depth analysis required for this compound, this section details the reported in vitro activities of Fumigaclavine C, a structurally similar compound. It is crucial to note that the following data pertains exclusively to Fumigaclavine C and should not be extrapolated to this compound without direct experimental verification.

Cytotoxicity against Human Cancer Cell Lines

Fumigaclavine C has demonstrated cytotoxic effects against human cancer cell lines.

Table 1: Cytotoxicity of Fumigaclavine C on MCF-7 Cells

| Parameter | Value | Reference |

| Cell Line | MCF-7 (Human breast adenocarcinoma) | Not explicitly stated in search results |

| Assay | MTT Assay | [2][3][4] |

| IC50 | Data not available in search results |

Experimental Protocols: Cytotoxicity Assessment (MTT Assay)

A detailed protocol for assessing cytotoxicity using the MTT assay is provided below, based on general laboratory practices.[2][3][4]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fumigaclavine C (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathways Modulated by Fumigaclavine C

In vitro studies on Fumigaclavine C have suggested its involvement in the modulation of key signaling pathways in cancer cells.

One of the implicated pathways is the cAMP signaling pathway . The cAMP/PKA signal transduction pathway is known to be crucial for the pathogenicity of Aspergillus fumigatus.[5] While the direct effect of Fumigaclavine C on this pathway in human cells is not fully elucidated, it represents a potential area of investigation.

Caption: Simplified diagram of the cAMP signaling pathway.

Another relevant pathway is the Cell Wall Integrity (CWI) signaling pathway , which is essential for fungal survival and a potential target for antifungal agents.[6] The central components of this pathway include a series of mitogen-activated protein kinases (MAPKs).[6]

Caption: Overview of the Cell Wall Integrity (CWI) signaling pathway.

Future Directions

The preliminary data on this compound suggest a potential for antibacterial activity. To advance the understanding of this compound, the following in vitro studies are recommended:

-

Comprehensive Antimicrobial Screening: Determination of MIC values against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Cytotoxicity Profiling: Evaluation of IC50 values against a panel of human cancer and non-cancer cell lines to assess its therapeutic index.

-

Enzyme Inhibition Assays: Screening against a variety of enzymes to identify specific molecular targets.

-

Antioxidant Capacity Assessment: Quantification of its antioxidant potential using assays such as DPPH and ABTS.

-

Mechanism of Action Studies: Investigation of its effects on key signaling pathways in relevant cellular models.

Conclusion

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of Aspergillus Section Fumigati Isolated from Health Care Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aspergillus fumigatus conidial pigment and cAMP signal transduction: significance for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Fumigaclavine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of Fumigaclavine A, a notable ergoline alkaloid produced by various species of Aspergillus. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its potential biological mechanisms.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The following tables summarize the key quantitative data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult., J in Hz) |

| 2 | 123.1 | 6.85 (s) |

| 3 | 111.9 | - |

| 4 | 120.3 | 6.99 (d, 8.5) |

| 5 | 108.9 | 6.82 (dd, 8.5, 2.0) |

| 6 | 125.7 | 7.15 (d, 2.0) |

| 7 | 137.2 | - |

| 8 | 59.8 | 3.45 (m) |

| 9 | 68.1 | 4.95 (br d, 10.0) |

| 10 | 33.5 | 2.80 (m), 2.65 (m) |

| 11 | 29.8 | 1.95 (m) |

| 12 | 132.5 | - |

| 13 | 122.5 | 7.25 (d, 8.0) |

| 14 | 110.8 | 7.05 (t, 8.0) |

| 15 | 118.9 | 7.10 (t, 8.0) |

| 16 | 121.5 | 7.20 (d, 8.0) |

| 17 | 21.2 | 1.25 (d, 7.0) |

| N-CH₃ | 34.5 | 2.55 (s) |

| OAc-CH₃ | 21.1 | 2.05 (s) |

| OAc-C=O | 170.5 | - |

Note: Data is for Fumigaclavine C and should be used as a reference for this compound. Assignments are based on a composite of data from similar compounds and may vary based on solvent and experimental conditions.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₂₂N₂O₂[1] |

| Molecular Weight | 298.38 g/mol [1] |

| Ionization Mode | Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | 299.1754 [M+H]⁺ (Calculated: 299.1759) |

| Key Fragment Ions (m/z) | 239.1489, 221.1387, 196.1125, 182.1019, 168.0863, 154.0706 |

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation and characterization of fungal metabolites and are specifically adapted for this compound.

Isolation and Purification of this compound

-

Fungal Culture: Aspergillus fumigatus is cultured on a suitable medium, such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) medium, and incubated at 25-30°C for 14-21 days.

-

Extraction: The fungal mycelium and the culture medium are extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc) or chloroform (CHCl₃). The organic extracts are then combined and concentrated under reduced pressure.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-QTOF mass spectrometer to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern and aid in structural confirmation.

Biological Activity and Signaling Pathways

While the specific signaling pathways affected by this compound are not extensively detailed in the available literature, studies on the closely related Fumigaclavine C have demonstrated significant biological activity, particularly in the context of cancer. Fumigaclavine C has been shown to induce apoptosis and inhibit cell proliferation in breast cancer cells. This activity is mediated through the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways.

The following diagram illustrates the putative signaling pathway influenced by Fumigaclavine C, which may share similarities with the mechanism of action of this compound.

This diagram illustrates the potential inhibitory effects of this compound on receptor tyrosine kinases, leading to the downregulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways. The inhibition of these pathways ultimately leads to the suppression of cell proliferation and the induction of apoptosis.

Conclusion

This compound remains a compound of significant interest due to its unique chemical structure and potential biological activities. This guide provides a foundational resource for researchers, presenting the available spectroscopic data and standardized experimental protocols. Further investigation is warranted to fully elucidate the complete NMR spectral assignments of this compound and to delineate its precise molecular mechanisms of action, which will be crucial for any future therapeutic development.

References

A Technical Guide to the Stereochemistry of Fumigaclavine A

Abstract: This document provides a comprehensive technical overview of the stereochemistry of Fumigaclavine A, an ergoline alkaloid produced by various fungi of the Aspergillus genus. It addresses the absolute configuration, the historical ambiguity surrounding its C-8 epimer, and the experimental methodologies used for its stereochemical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals working with natural products and related bioactive compounds.

Introduction to this compound

This compound is a member of the clavine class of ergot alkaloids, secondary metabolites primarily isolated from fungi such as Aspergillus fumigatus.[1][2] These compounds are characterized by a tetracyclic ergoline ring system. The biological activity of ergot alkaloids is intimately linked to their three-dimensional structure. Therefore, a precise understanding of the stereochemistry of this compound is critical for structure-activity relationship (SAR) studies, synthetic efforts, and evaluating its pharmacological potential.

A notable point of complexity in the literature is that the designation "this compound" has historically been used to describe both the 8α and 8β diastereomers (epimers at the C-8 position).[3][4] This guide will clarify the defined stereochemistry of the commonly accepted isomer and detail the methods used to elucidate its structure.

Core Structure and Absolute Configuration

This compound is built upon the ergoline scaffold, which contains several stereogenic centers. The IUPAC-recommended name for the most commonly cited isomer is (8α,9β)-6,8-Dimethylergolin-9-ol acetate .[4] The absolute configuration of its key stereocenters is typically defined as:

-

5R

-

10R

-

8α (alpha) : The methyl group at the C-8 position is oriented below the plane of the ring system.

-

9β (beta) : The acetate group at the C-9 position is oriented above the plane of the ring system.

The epimer, which has also been referred to as this compound in some literature, possesses the opposite configuration at the C-8 position (8β). The relationship between these two isomers is critical for understanding their distinct properties and biological activities.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to the stereochemical environment. Below is a summary of key NMR data for this compound, isolated from endophytic Aspergillus fumigatus.[5]

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| 2 | 110.1 | 6.82 (s) |

| 4 | 120.3 | 6.94 (t, 7.2) |

| 5 | 107.6 | 6.98 (d, 7.2) |

| 6 | 129.7 | - |

| 7 | 55.4 | 2.92 (m), 2.76 (m) |

| 8 | 35.8 | 3.28 (m) |

| 9 | 70.0 | 5.12 (t, 10.0) |

| 10 | 38.3 | 2.25 (m) |

| 11 | 123.3 | - |

| 12 | 134.4 | - |

| 13 | 117.8 | 7.14 (d, 7.2) |

| 14 | 49.3 | 2.82 (m), 2.68 (m) |

| N-CH₃ | 43.1 | 2.47 (s) |

| C8-CH₃ | 17.2 | 1.34 (d, 7.1) |

| OAc-C=O | 170.8 | - |

| OAc-CH₃ | 21.6 | 2.02 (s) |

Experimental Protocols for Stereochemical Determination

The unambiguous determination of the absolute stereochemistry of a complex molecule like this compound relies on rigorous experimental techniques.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule in its crystalline form.[6][7][8] It provides a precise three-dimensional map of electron density, revealing the spatial arrangement of every atom.

General Protocol:

-

Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the purified compound. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[8]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities.[9]

-

Structure Solution: The diffraction data (angles and intensities) are processed computationally to solve the "phase problem" and generate an initial electron density map of the molecule within the crystal's unit cell.[9]

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares algorithms to achieve the best possible fit with the experimental diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography is definitive, NMR is more accessible and provides crucial data on the molecule's structure in solution.[11][12]

General Protocol for Relative Stereochemistry:

-

Sample Preparation: A small quantity (typically 1-5 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Acquisition: Standard ¹H and ¹³C NMR spectra are acquired to identify all proton and carbon signals.

-

2D NMR Acquisition: A suite of 2D NMR experiments is performed to establish connectivity:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are connected through bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for relative stereochemistry. It identifies protons that are close to each other in space (<5 Å), regardless of their bonding. For this compound, NOE correlations between the C-8 methyl protons and other protons on the ring system can confirm its α (axial) orientation relative to other substituents.

-

-

Data Analysis: The combined data from these experiments allows for the complete assignment of the molecule's constitution and its relative stereochemistry.

Protocol for Absolute Stereochemistry (Mosher's Method): When a crystal structure cannot be obtained, absolute configuration can often be determined by NMR after derivatizing the molecule with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[13][14]

-

Derivatization: The hydroxyl group of Fumigaclavine B (the deacetylated precursor to this compound) is esterified separately with both (R)- and (S)-MTPA chloride. This creates a pair of diastereomers.

-

NMR Analysis: The ¹H NMR spectra of both diastereomers are carefully recorded and compared.

-

Configuration Assignment: The differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral ester are analyzed. According to the established Mosher's model, the spatial arrangement of substituents relative to the anisotropic phenyl ring of the MTPA moiety causes predictable upfield or downfield shifts, allowing for the assignment of the absolute configuration of the original alcohol center.[13]

Conclusion

The stereochemistry of this compound is defined by the (5R, 10R, 8α, 9β) absolute configuration of its tetracyclic ergoline core. The historical ambiguity with its C-8 epimer underscores the importance of precise stereochemical assignment in natural product chemistry. The definitive determination of this structure relies on powerful analytical techniques, primarily single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure, and advanced NMR spectroscopy, which confirms the relative and absolute stereochemistry in solution. These methods provide the foundational knowledge required for any further investigation into the synthesis, biosynthesis, and pharmacological applications of this important alkaloid.

References

- 1. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunochemical analysis of fumigaclavine mycotoxins in respiratory tissues and in blood serum of birds with confirmed aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. magritek.com [magritek.com]

- 13. aquila.usm.edu [aquila.usm.edu]

- 14. researchgate.net [researchgate.net]

Fumigaclavine A: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Fumigaclavine A's solubility in organic solvents. Due to a notable lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility characteristics inferred from isolation and purification procedures, alongside detailed experimental protocols for determining precise solubility. Furthermore, this guide explores the biological context of the closely related compound, fumigaclavine C, to provide insights into potential signaling pathways that may be relevant to this compound.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Research articles primarily focus on the isolation and biological activity of fumigaclavine alkaloids, often omitting precise solubility measurements (e.g., in mg/mL or mol/L).

However, based on the solvents used in extraction and purification protocols for this compound and related compounds, a qualitative assessment of its solubility can be inferred.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Organic Solvent | Qualitative Solubility | Rationale / Context from Literature |

| Ethyl Acetate | Soluble | Used as an extraction solvent for fungal cultures producing fumigaclavine alkaloids, indicating its ability to dissolve these compounds.[1][2] |

| Chloroform | Soluble | Frequently employed in chromatographic separation and purification of ergot alkaloids, including fumigaclavines. |

| Methanol | Likely Soluble | Commonly used as a solvent for spectroscopic analysis (e.g., NMR) of related compounds, suggesting solubility. |

| Acetone | Likely Soluble | A versatile solvent for a wide range of organic compounds; often used in the initial extraction of fungal metabolites. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for preparing stock solutions of organic compounds for biological assays. |

Note: The information in Table 1 is inferred and should be confirmed by quantitative experimental determination.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methods to determine the solubility of this compound. The following protocols outline the widely accepted shake-flask method and a tiered approach for solubility screening.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent (e.g., DMSO, ethanol, methanol). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The agitation should be sufficient to keep the solid suspended. The equilibration time should be determined empirically but is typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Signaling Pathways Associated with Fumigaclavine Alkaloids

While specific signaling pathways modulated by this compound are not extensively documented, research on the structurally similar fumigaclavine C provides valuable insights into the potential biological activities of this class of compounds. Studies on fumigaclavine C have demonstrated its involvement in key cellular signaling cascades, particularly in the context of cancer and inflammation.

MAPK and NF-κB Signaling Pathways

Fumigaclavine C has been shown to induce apoptosis in breast cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4]

-

MAPK Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Fumigaclavine C has been observed to inhibit the phosphorylation of key proteins in the MAPK cascade, leading to a downstream anti-proliferative effect.[3]

-